Benz(a)anthracene, 7-(methoxymethyl)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63020-62-2 |
|---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
7-(methoxymethyl)benzo[a]anthracene |
InChI |
InChI=1S/C20H16O/c1-21-13-20-17-9-5-3-7-15(17)12-19-16-8-4-2-6-14(16)10-11-18(19)20/h2-12H,13H2,1H3 |
InChI Key |
YXXOBSUTVJWRTB-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization for Research Applications
Synthetic Routes for Benz(a)anthracene (B33201), 7-(methoxymethyl)- and Related Analogs
The synthesis of the benz(a)anthracene core can be achieved through several established chemical reactions. rsc.orgyoutube.com These methods include intramolecular cyclizations and metal-catalyzed reactions that construct the tetracyclic framework. beilstein-journals.orgnih.gov For instance, palladium-catalyzed tandem C-H activation and cyclization reactions provide an efficient and regioselective route to substituted benz(a)anthracene derivatives. beilstein-journals.orgnih.gov Another approach involves the Diels-Alder reaction between a suitable diene and dienophile to form the foundational ring system. youtube.com
The direct synthesis of Benz(a)anthracene, 7-(methoxymethyl)- is not commonly reported. Instead, a multi-step approach is typically employed, starting with the synthesis of a suitable precursor, most often 7-hydroxymethylbenz(a)anthracene (B135668). The final step involves the methylation of the hydroxyl group to form the desired methoxymethyl ether, a standard reaction in organic synthesis that can be achieved using reagents like methyl iodide in the presence of a base (Williamson ether synthesis).
The synthesis of related analogs often begins with commercially available or readily synthesized precursors like benz(a)anthracene-7,12-dione. documentsdelivered.comnist.gov This dione (B5365651) can be reduced to form benz(a)anthracene or can be used as a starting point for introducing substituents at the 7- and 12-positions through reactions like the Grignard reaction to produce 7,12-dimethylbenz(a)anthracene. documentsdelivered.comwikipedia.org
**2.2. Preparation of Substituted Benz(a)anthracene Derivatives for Comparative Mechanistic Investigations
The preparation of specifically substituted benz(a)anthracene derivatives is fundamental for comparative studies that aim to elucidate structure-activity relationships.
7-Hydroxymethylbenz(a)anthracene is a key intermediate and a significant metabolite of 7-methylbenz(a)anthracene. tandfonline.comnih.govnih.gov Its synthesis is crucial for metabolic and toxicological studies. One primary synthetic route involves the enzymatic hydroxylation of the methyl group in 7-methylbenz(a)anthracene. nih.gov
In the laboratory, chemical synthesis provides a more controlled and scalable approach. The synthesis of 7-hydroxymethylbenz[a]anthracene 5,6-oxide has been described, which can then be converted to other derivatives. tandfonline.com This hydroxymethyl derivative is also a known metabolite formed by rat liver microsomes from 7-methylbenz[a]anthracene (B135024). tandfonline.comnih.gov The enzymatic biooxidation of the methyl group at the meso position of the hydrocarbon is a key reaction. nih.gov
Table 1: Synthesis of 7-Hydroxymethylbenz(a)anthracene
| Precursor | Reagents/Conditions | Product | Reference |
| 7-Methylbenz(a)anthracene | Rat liver microsomes | 7-Hydroxymethylbenz(a)anthracene | tandfonline.comnih.gov |
| 7-Methylbenz(a)anthracene | Enzymatic biooxidation | 7-Hydroxymethylbenz(a)anthracene | nih.gov |
| 7-Acetoxymethylbenz[a]anthracene 5,6-oxide | Hydrolysis | 7-Hydroxymethylbenz[a]anthracene 5,6-oxide | tandfonline.com |
Acetoxymethylated derivatives serve as important precursors and reference compounds. The synthesis of 7-acetoxymethylbenz[a]anthracene 5,6-oxide has been successfully reported. tandfonline.com This compound can be prepared from the corresponding hydroxymethyl derivative through acetylation. Such derivatives are valuable in studying the effects of different functional groups on biological activity.
Formylated derivatives, such as 9-anthraldehyde, are synthesized through methods like the Vilsmeier-Haack reaction, which involves treating the aromatic hydrocarbon with a formylating agent like N-methylformanilide and phosphorus oxychloride. orgsyn.orgresearchgate.net This method is applicable to reactive hydrocarbons, including 1,2-benzanthracene (benz[a]anthracene). orgsyn.org The resulting aldehyde can be a versatile intermediate for creating further derivatives.
Table 2: Synthesis of Acetoxymethylated and Formylated Derivatives
| Target Compound | Precursor | Reaction Type | Reference |
| 7-Acetoxymethylbenz[a]anthracene 5,6-oxide | 7-Hydroxymethylbenz[a]anthracene 5,6-oxide | Acetylation | tandfonline.com |
| 9-Anthraldehyde | Anthracene | Vilsmeier-Haack Formylation | orgsyn.orgresearchgate.net |
| 7-Formylbenz(a)anthracene (inferred) | Benz(a)anthracene | Vilsmeier-Haack Formylation | orgsyn.org |
Halogenated PAHs are environmentally relevant and are studied to understand the impact of halogen substitution on toxicity. The synthesis of halogenated benz(a)anthracene derivatives can be achieved through various methods. nih.govnih.gov For instance, novel 7-(4-halophenyl)-8,9-dihydro-7H-12-oxa-9,11-diaza-benzo[a]anthracene derivatives have been synthesized by reacting 4-halobenzylidenmalononitriles with 4-chloro-1-naphthol. nih.gov
More direct halogenation can be achieved through electrophilic substitution reactions on the benz(a)anthracene core. However, controlling the regioselectivity can be challenging. Alternative strategies involve building the benz(a)anthracene skeleton from halogenated precursors. nih.gov For example, cobalt-catalyzed cyclotrimerization reactions can be used to create halogenated anthracenes, which could then be elaborated into the benz(a)anthracene system. nih.gov
Radiolabeling Techniques for Tracing Compound Metabolism and Binding
Radiolabeling is an indispensable technique for quantitative analysis in metabolic, pharmacokinetic, and binding studies. nih.gov Tritium (B154650) (³H), a beta-emitting isotope of hydrogen, is frequently used for this purpose due to its high specific activity and the fact that its incorporation typically does not alter the chemical properties of the molecule. nih.govyoutube.com
Several methods exist for introducing a tritium label into benz(a)anthracene derivatives. pharmaron.com
Catalytic Reduction with Tritium Gas : A common method involves the reduction of a double bond or a suitable functional group in a precursor molecule using tritium gas (T₂) in the presence of a metal catalyst like palladium.
Catalytic Dehalogenation with Tritium Gas : A precursor containing a halogen atom (e.g., bromine or iodine) at the desired labeling position can be subjected to catalytic hydrogenolysis with tritium gas, replacing the halogen with a tritium atom.
Hydrogen Isotope Exchange (HIE) : This technique involves the exchange of hydrogen atoms on the molecule with tritium from a source like tritiated water (T₂O) or tritium gas. youtube.com This is often catalyzed by transition metals such as iridium or rhodium. youtube.com
The position and success of the labeling are confirmed using analytical techniques like ³H-NMR (tritium nuclear magnetic resonance) and mass spectrometry, while the amount of radioactivity is quantified using liquid scintillation counting. nih.govpharmaron.comnih.gov
Molecular Mechanisms of Genotoxicity and Carcinogenesis Initiated by Benz a Anthracene, 7 Methoxymethyl
Formation and Characterization of DNA Adducts
The critical initiating event in the chemical carcinogenesis of many polycyclic aromatic hydrocarbons (PAHs) is the formation of covalent adducts with DNA. nih.gov This process alters the genetic material, leading to mutations if not properly repaired.
Covalent Binding to Deoxyribonucleic Acid Nucleotides (e.g., Guanine (B1146940), Adenine)
Metabolically activated derivatives of benz(a)anthracenes react with the nucleophilic sites in DNA. Studies on closely related compounds demonstrate significant binding to both guanine and adenine (B156593) residues. For instance, analysis of DNA adducts from 7-methylbenz[a]anthracene (B135024) (7-MBA) in mouse epidermis revealed adducts with both deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo). nih.gov Similarly, the potent carcinogen 7,12-dimethylbenz(a)anthracene (DMBA) has been shown to result in extensive substitution of both adenine and guanine residues in mouse embryo cell cultures. nih.gov This reactivity with deoxyadenosine is particularly noteworthy, as it is more extensive than that observed for other PAHs like benzo(a)pyrene and may contribute to the high carcinogenic potential of this class of compounds. nih.gov
Identification of Specific Adduct Structures
The specific structures of DNA adducts formed by benz(a)anthracene (B33201) derivatives have been identified through advanced analytical techniques. For 7-MBA, the adducts are formed from both its anti- and syn-bay-region diol-epoxides. nih.gov The major adduct identified in mouse epidermis is (+)-anti-7-MBADE-trans-N2-dGuo, which is an adduct formed between the anti-diol-epoxide and a guanine nucleotide. nih.gov In addition to this major product, a minor guanine adduct from the syn-diol-epoxide and a minor adenine adduct from the same epoxide were also detected. nih.gov Another minor adenine adduct, arising from either the anti- or syn-epoxide, was also observed. nih.gov For DMBA, the adducts are also identified as resulting from the reaction of bay-region diol-epoxides with both deoxyguanosine and deoxyadenosine. nih.gov
Kinetics and Site Specificity of Adduct Formation
The extent of DNA adduct formation is a critical factor in the tumor-initiating activity of PAHs. Following topical application of 7-MBA to SENCAR mouse epidermis, the total level of covalent binding to DNA was determined to be 0.37 +/- 0.07 pmol/mg of DNA after 24 hours. nih.gov This level of binding showed a strong correlation with the relative tumor-initiating potency of 7-MBA when compared to the highly potent DMBA (which exhibited binding of 6.4 +/- 0.01 pmol/mg DNA) and the weaker dibenz[a,j]anthracene. nih.gov Studies with DMBA have also shown that the relative amounts of different adducts can vary with the dose, with the syn-diol-epoxide:deoxyadenosine adduct increasing to constitute as much as 40% of the total DNA binding at high doses. nih.gov
Table 1: DNA Adducts Identified for Benz(a)anthracene Derivatives
| Compound | Adduct Type | Nucleotide Target | Reference |
|---|---|---|---|
| 7-Methylbenz[a]anthracene (7-MBA) | (+)-anti-7-MBADE-trans-N2-dGuo (Major) | Deoxyguanosine | nih.gov |
| 7-Methylbenz[a]anthracene (7-MBA) | syn-7-MBADE-dGuo (Minor) | Deoxyguanosine | nih.gov |
| 7-Methylbenz[a]anthracene (7-MBA) | syn-7-MBADE-dAdo (Minor) | Deoxyadenosine | nih.gov |
| 7,12-Dimethylbenz(a)anthracene (DMBA) | Bay-region anti-dihydrodiol-epoxide adduct | Deoxyguanosine | nih.gov |
| 7,12-Dimethylbenz(a)anthracene (DMBA) | Bay-region anti-dihydrodiol-epoxide adduct | Deoxyadenosine | nih.gov |
| 7,12-Dimethylbenz(a)anthracene (DMBA) | Bay-region syn-dihydrodiol-epoxide adduct | Deoxyadenosine | nih.gov |
Generation and Reactivity of Electrophilic Intermediates
The formation of DNA adducts is preceded by the metabolic activation of the parent PAH into highly reactive electrophilic intermediates. These intermediates are the ultimate carcinogens that directly attack the DNA molecule.
Formation of Benzylic Carbocations and Carbonium Ions
A key pathway for the metabolic activation of benz(a)anthracenes with methyl groups at the 7- and/or 12-positions involves the formation of benzylic carbocations. nih.gov The process begins with the hydroxylation of the methyl group, for example at the 7-position, followed by the formation of an ester with a good leaving group. nih.govnih.gov The departure of this leaving group generates a highly reactive benzylic carbocation (or carbonium ion). nih.gov This electrophilic species is stabilized by the extensive aromatic ring system, allowing it to react with cellular nucleophiles like DNA. nih.gov Mass spectrometric studies on 7-sulfooxymethyl-12-methylbenz[a]anthracene (7-SMBA), the sulfate (B86663) ester of a DMBA metabolite, have directly observed the released m/z 255 carbonium ion in positive mode, confirming the generation of this highly reactive intermediate. nih.gov
Role of Sulfate Esters as Ultimate Electrophiles
For hydroxymethylated PAHs, such as 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-HMBA), a major metabolite of DMBA, sulfation is a critical activation step. nih.govnih.gov The resulting sulfate esters are exceptionally reactive aralkylating agents. nih.gov The sulfate group is an excellent leaving group, and its departure generates the benzylic carbonium ion responsible for DNA binding. nih.gov The sulfate ester of 7-HMBA has been shown to be a potent mutagen in Salmonella typhimurium TA 98 without requiring further metabolic activation. nih.gov It binds covalently to calf thymus DNA at a significant rate by reacting through the 7-methylene carbon, with the simultaneous loss of the sulfate group. nih.gov This pathway, involving hydroxylation followed by sulfation, represents a major route to the formation of ultimate electrophiles for this class of carcinogens. nih.govnih.gov
Table 2: Key Electrophilic Intermediates and Precursors
| Precursor Compound | Metabolic Process | Electrophilic Intermediate | Reference |
|---|---|---|---|
| 7,12-Dimethylbenz(a)anthracene (DMBA) | Hydroxylation & Esterification | Benzylic Carbocation | nih.govnih.gov |
| 7-Hydroxymethyl-12-methylbenz[a]anthracene (7-HMBA) | Sulfation | Sulfate Ester (7-SMBA) | nih.govnih.gov |
| 7-Sulfooxymethyl-12-methylbenz[a]anthracene (7-SMBA) | Loss of Sulfate Group | Benzylic Carbonium Ion | nih.gov |
Diol-Epoxide Pathway Involvement in Metabolic Activation
The carcinogenicity of many polycyclic aromatic hydrocarbons (PAHs) is not an intrinsic property of the parent compound but is a consequence of metabolic activation into reactive electrophilic intermediates. For benz(a)anthracene and its derivatives, the predominant pathway for this transformation is the diol-epoxide pathway. This multi-step process is initiated by cytochrome P450 (CYP) monooxygenases, which introduce an epoxide across a double bond in the molecule.
Specifically for benz(a)anthracene, this activation typically involves the angular benzo-ring. The process begins with CYP enzymes, such as CYP1A1 and CYP1B1, oxidizing the molecule to form an arene oxide. This oxide is then hydrated by the enzyme microsomal epoxide hydrolase (mEH) to produce a trans-dihydrodiol. A second epoxidation step, also catalyzed by CYP enzymes, on the same ring transforms the dihydrodiol into a highly reactive diol-epoxide.
Studies on the parent compound, benz(a)anthracene, have shown that it is metabolized to the carcinogenic benz(a)anthracene-3,4-diol-1,2-epoxide. nih.gov This "bay-region" diol-epoxide is a potent electrophile capable of forming covalent adducts with cellular macromolecules, most critically with DNA. The formation of these DNA adducts is a key initiating event in chemical carcinogenesis. Research on 7-methylbenz(a)anthracene (7-MBA) indicates a similar activation mechanism, proceeding through a bay-region diol-epoxide, the trans-3,4-dihydro-3,4-dihydroxy-7-methyl-benz[a]anthracene 1,2-oxide. nih.gov
For 7-(methoxymethyl)benz(a)anthracene, it is hypothesized that the initial metabolic step may involve O-demethylation of the methoxymethyl group to form 7-hydroxymethylbenz(a)anthracene (B135668). This metabolite can then be further activated. While an alternative pathway involving the formation of a sulfuric acid ester at the hydroxymethyl group has been explored for related compounds, studies on 7,12-dimethylbenz(a)anthracene suggest that the diol-epoxide pathway remains the principal route for its carcinogenic activity. nih.gov Therefore, it is highly probable that 7-(methoxymethyl)benz(a)anthracene exerts its genotoxic effects primarily through its ultimate conversion to a bay-region diol-epoxide.
Mechanisms of Mutagenesis in Experimental Systems
The genotoxic potential of a chemical is frequently assessed through its ability to induce mutations in various experimental models. The reactivity of the diol-epoxide metabolites of benz(a)anthracene derivatives makes them potent mutagens in both bacterial and mammalian cell systems.
Salmonella Typhimurium Reverse Mutation Assays
The Salmonella Typhimurium reverse mutation assay, commonly known as the Ames test, is a widely used method to evaluate the mutagenic properties of chemical substances. This assay utilizes specific strains of Salmonella that are unable to synthesize the amino acid histidine, rendering them unable to grow on a histidine-deficient medium. A mutagenic substance can cause a reverse mutation that restores the functional gene, allowing the bacteria to grow.
Mutagenicity of Benz(a)anthracene Derivatives in Salmonella Typhimurium
| Compound | Tester Strain(s) | Metabolic Activation (S9) | Result | Source |
|---|---|---|---|---|
| 7-Methylbenz(a)anthracene | Not Specified | Required | Positive | ca.gov |
| 7-Methylbenz(a)anthracene-5,6-oxide | TA98, TA100 | Not Required | Positive | nih.gov |
| 7-Hydroxymethyl-12-methylbenz(a)anthracene | TA98, TA100, TA1537, TA1538 | Required | Positive | psu.edu |
| 7,12-Dimethylbenz(a)anthracene | TA98, TA100, TA1537, TA1538 | Required | Positive | psu.edu |
Mammalian Cell Forward Mutation Assays (e.g., Chinese Hamster Lung V79 Cells)
To assess mutagenicity in a system more relevant to human health, mammalian cell-based assays are employed. The Chinese hamster lung V79 cell line is a common model for forward mutation assays, often at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) or Na+/K+ ATPase loci. Unlike the Ames test, which measures reversion to a functional gene, forward mutation assays detect the loss of a functional gene.
V79 cells themselves have limited capacity to metabolize PAHs. Therefore, to test compounds like benz(a)anthracene derivatives, they must be co-cultivated with a cell type that can perform the necessary metabolic activation (a cell-mediated assay) or be treated in the presence of a liver S9 fraction. nih.gov
Studies on 7,12-dimethylbenz(a)anthracene (DMBA) and its metabolites have demonstrated this principle. In a cell-mediated assay, DMBA and its metabolite 7-hydroxymethyl-12-methylbenz[a]anthracene were shown to be mutagenic to V79 cells. nih.govnih.gov The most potent mutagenic metabolite was identified as the DMBA-trans-3,4-diol, the direct precursor to the ultimate carcinogenic diol-epoxide. nih.govnih.gov This diol was significantly more active than DMBA itself. nih.gov Additionally, compilations of genotoxicity data confirm that 7-methylbenz(a)anthracene induces forward mutations in V79 cells. ca.gov These results strongly suggest that the metabolic activation of these compounds into diol-epoxides is the critical step leading to mutagenesis in mammalian cells. It is therefore highly likely that 7-(methoxymethyl)benz(a)anthracene would also be mutagenic in a V79 cell assay when an appropriate metabolic activation system is provided.
Modulation of Gene Expression and Cellular Pathways
Beyond direct DNA damage, the carcinogenicity of 7-(methoxymethyl)benz(a)anthracene is influenced by its ability to alter cellular signaling and gene expression. Key pathways affected include those governed by the Aryl Hydrocarbon Receptor and those related to cellular defense against oxidative stress.
Aryl Hydrocarbon Receptor (AhR) Activation and Downstream Gene Regulation
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in sensing and responding to a wide variety of environmental compounds, including PAHs. Upon binding a ligand like a PAH, the AhR translocates from the cytoplasm to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT) protein, and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter regions of target genes.
This binding initiates the transcription of a battery of genes, famously including Phase I and Phase II drug-metabolizing enzymes. Key among the AhR target genes are members of the cytochrome P450 family, particularly CYP1A1, CYP1A2, and CYP1B1. nih.gov The induction of these enzymes is a double-edged sword: while it is a detoxification response aimed at metabolizing and clearing the foreign compound, it is also the very process that can metabolically activate PAHs into their carcinogenic diol-epoxides.
The ability of a PAH to activate the AhR is dependent on its structure. Studies on various alkylated benz(a)anthracenes have shown that the position of the alkyl group significantly affects the compound's potency for AhR activation. nih.gov For example, research using zebrafish AhR2 demonstrated that alkylation of benz[a]anthracene has position-dependent effects on its ability to activate the receptor. nih.gov Given that 7-(methoxymethyl)benz(a)anthracene is structurally similar to other known AhR ligands, it is expected to bind and activate the AhR, leading to the downstream regulation of target genes, including the CYP enzymes responsible for its own metabolic activation.
Key Genes Involved in Aryl Hydrocarbon Receptor (AhR) Pathway
| Gene | Function | Role in PAH Carcinogenesis |
|---|---|---|
| AhR | Ligand-activated transcription factor | Binds PAHs, initiates transcription of metabolic enzymes |
| ARNT | AhR Nuclear Translocator, dimerization partner for AhR | Essential for AhR-DNA binding and transcriptional activation |
| CYP1A1 | Cytochrome P450 enzyme (Phase I) | Metabolically activates PAHs to reactive intermediates |
| CYP1B1 | Cytochrome P450 enzyme (Phase I) | Key enzyme in the metabolic activation of DMBA and other PAHs |
| GSTM1 | Glutathione S-Transferase Mu 1 (Phase II) | Detoxifies reactive PAH metabolites by conjugation with glutathione |
Investigation in Cellular and in Vivo Research Models
Microbial Research Systems
Bacterial Mutagenicity Assays (e.g., Salmonella Typhimurium):Mutagenicity data for 7-(methoxymethyl)benz(a)anthracene in bacterial systems like the Ames test using Salmonella Typhimurium have not been reported in the reviewed literature.
Due to the absence of specific research findings for this exact compound, it is not possible to provide the detailed, scientifically accurate content and data tables as requested. To do so would require extrapolation from related but distinct molecules, which would not meet the strict requirements for accuracy and focus.
Whole Animal Models for Carcinogenesis and Metabolic Studies
Detailed carcinogenesis and metabolic studies in whole animal models specifically for 7-(methoxymethyl)-benz(a)anthracene are not extensively documented in the available literature. Research into the in vivo effects of benz(a)anthracene (B33201) derivatives has historically concentrated on compounds with higher carcinogenic potential, such as 7,12-dimethylbenz(a)anthracene (DMBA) and 7-methylbenz(a)anthracene (7-MBA). These compounds have served as benchmark models for understanding PAH-induced carcinogenesis. researchgate.netmdpi.com
Rodent Models (e.g., Rats, Mice)
Tissue-Specific Metabolic and Adduct Formation Studies (e.g., Epidermis, Lung Tissue, Liver)
The metabolic activation of benz(a)anthracene derivatives is a critical step in their carcinogenic action, often leading to the formation of DNA adducts in target tissues.
Epidermis: Studies on mouse skin have been pivotal in elucidating the metabolic pathways of compounds like 7-MBA. nih.govnih.gov Topical application leads to the formation of DNA adducts, with the level of binding correlating to the compound's tumor-initiating activity. nih.govnih.gov The primary mechanism involves metabolic activation to bay-region dihydrodiol-epoxides. nih.gov
Lung Tissue: Research using mouse lung tissue has demonstrated the carcinogenic potential of 7-MBA and its metabolites, resulting in the formation of adenomas. nih.gov
Liver: The liver is a primary site of metabolism for xenobiotics, including PAHs. Studies with the parent compound, benz(a)anthracene, have shown it can induce liver adenomas and carcinomas in male mice following intraperitoneal injections. epa.gov Rat liver microsomes have also been used to study the metabolism of 7-MBA, identifying various dihydrodiols as metabolites. nih.gov
Despite this extensive research on related compounds, specific data on the tissue-specific metabolism and DNA adduct formation of 7-(methoxymethyl)-benz(a)anthracene in the epidermis, lung, or liver are not available in the reviewed literature.
Aquatic Models for Environmental and Metabolic Disruption Research (e.g., Nibbler Fish)
Aquatic models are valuable for assessing the environmental impact and metabolic disruption caused by PAHs. The parent compound, benz(a)anthracene, is recognized as toxic to aquatic systems. nih.govmdpi.com Studies on the Nibbler fish (Girella punctata) have investigated the effects of benz(a)anthracene on bone and liver metabolism, finding that its metabolites can suppress osteoclast and osteoblast activity and that the parent compound may induce liver disease. mdpi.com However, research specifically investigating the effects or metabolism of 7-(methoxymethyl)-benz(a)anthracene in Nibbler fish or other aquatic models has not been identified.
Computational Chemistry and Molecular Modeling Approaches in Research
Quantum Chemical Calculations for Reactivity and Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and, consequently, the chemical reactivity and stability of Benz(a)anthracene (B33201), 7-(methoxymethyl)- and its derivatives. researchgate.net These methods allow for the calculation of various molecular properties and reactivity indices that correlate with experimental observations.
Carbocation Stability and Charge Delocalization Studies
The biological activity of many PAHs is linked to their metabolic activation to form reactive electrophiles, such as carbocations, which can then interact with biological macromolecules like DNA. Computational studies on benz[a]anthracene (BA) derivatives have been instrumental in elucidating the stability and reactivity of these carbocation intermediates. researchgate.netnih.gov
Research has computationally examined structure-reactivity relationships and the effects of substituents on the stability of carbocations derived from oxidized metabolites of BA. researchgate.netnih.gov Using methods like B3LYP/6-31G* and MP2/6-31G**, studies have shown that the formation of bay-region carbocations through the opening of 1,2-epoxides is an energetically favorable process. researchgate.netnih.gov The stability of these carbocations is a key determinant of the carcinogenic potential of the parent PAH.
The mode of charge delocalization within the carbocation framework of BA has been deduced from changes in atomic charges, often calculated using Natural Population Analysis (NPA). researchgate.net The distribution of positive charge across the aromatic system influences the preferred sites for nucleophilic attack, such as by DNA bases. While specific studies on the 7-(methoxymethyl) derivative are not prevalent, research on methylated analogs provides significant insights. For instance, the presence of a methyl group can stabilize a nearby carbocation through hyperconjugation and inductive effects. The stability of carbocations generated from various oxidized metabolites of BA has been shown to correlate with the biological activities of their corresponding diol epoxides. nih.gov
A computational study on methylated and fluorinated derivatives of BA investigated the relative stabilities of carbocations in both the gas phase and in an aqueous solvent model. nih.gov The findings from such studies help in predicting the metabolic pathways that are most likely to lead to the formation of ultimate carcinogens.
Conformational Analysis and Steric Effects
Computational conformational analysis can determine the preferred spatial arrangement of the -CH₂OCH₃ group relative to the plane of the aromatic rings. These studies can reveal potential steric hindrance that might affect the approach of metabolizing enzymes or the binding to biological targets. For instance, the presence of a bulky group at the 7-position can influence the regioselectivity of metabolism at other sites of the molecule. nih.gov Studies on the metabolism of 7-methylbenz[a]anthracene (B135024) (7-MBA) and the more sterically hindered 7-ethylbenz[a]anthracene (7-EBA) have shown that the bulkier ethyl group can alter the profile of dihydrodiol metabolites formed, suggesting that steric effects play a crucial role in directing metabolic pathways. nih.gov Similar steric influences would be expected for the 7-(methoxymethyl) substituent.
Molecular Docking and Ligand-Enzyme/DNA Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to model the interaction between a small molecule (ligand) and a protein or a DNA fragment at the atomic level.
While specific molecular docking studies focusing on Benz(a)anthracene, 7-(methoxymethyl)- are not widely available in the reviewed literature, the principles of this technique are highly relevant for understanding its biological activity. The metabolic activation of benz[a]anthracenes is primarily carried out by cytochrome P450 (CYP) enzymes, particularly from the CYP1A and CYP1B families. scielo.org.mx Molecular docking could be employed to simulate the binding of Benz(a)anthracene, 7-(methoxymethyl)- within the active site of these enzymes. Such studies would help to:
Predict the most likely sites of oxidation on the PAH backbone.
Explain the stereoselectivity of the resulting metabolites.
Understand how the 7-(methoxymethyl) substituent influences the orientation of the molecule within the enzyme's active site compared to other derivatives.
Furthermore, once metabolically activated to its ultimate carcinogenic form, such as a diol-epoxide, the resulting electrophile can form covalent adducts with DNA. Molecular docking could also be used to model the non-covalent interactions that precede this covalent binding, such as the intercalation of the PAH derivative between DNA base pairs. These simulations can provide insights into the sequence selectivity of DNA adduction and the structural perturbations induced in the DNA helix upon binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.netmdpi.com These models are built by finding a statistically significant correlation between calculated molecular descriptors and experimentally measured activity.
A quantum chemical study was conducted to establish relationships between the carcinogenic potency of a series of substituted benz[a]anthracene derivatives and their electronic structure, calculated using Density Functional Theory. researchgate.net The carcinogenic activity was quantified using indices such as the Iball index. This study included derivatives structurally similar to Benz(a)anthracene, 7-(methoxymethyl)-, such as 7-hydroxymethylbenz[a]anthracene (7-CH₂OH) and 7-acetoxymethylbenz[a]anthracene (7-CH₂OCOCH₃).
The resulting QSAR models can be used to predict the biological activity of other, untested compounds in the same class. The study found statistically significant relationships, indicating that electronic properties are key determinants of carcinogenic activity. researchgate.net The analysis of these models can reveal which molecular properties are most influential. For example, the study highlighted the importance of the hardness of a specific carbon atom in the molecular structure. researchgate.net
Below is a table of selected substituted benz[a]anthracene derivatives from a QSAR study, along with their observed carcinogenic activity index.
| Compound Name | Substituent at Position 7 | Carcinogenic Activity (Qualitative) |
|---|---|---|
| 7-methylbenz[a]anthracene | -CH₃ | ++++ |
| 7,12-dimethylbenz[a]anthracene (B13559) | -CH₃ (and -CH₃ at C12) | +++++ |
| 7-hydroxymethylbenz[a]anthracene | -CH₂OH | ++ |
| 7-acetoxymethylbenz[a]anthracene | -CH₂OCOCH₃ | ++ |
| 7-cyanobenz[a]anthracene | -CN | 0/2 |
Table 1: Carcinogenic activity of selected 7-substituted benz[a]anthracene derivatives as reported in a QSAR study. researchgate.net The activity is represented by a qualitative scale.
Such QSAR models represent a powerful tool for the in silico screening of large numbers of compounds for potential toxicity, reducing the need for extensive animal testing. fu-berlin.denih.gov
Advanced Analytical Methodologies for Research on Benz a Anthracene, 7 Methoxymethyl
High-Performance Liquid Chromatography (HPLC) for Metabolite and Adduct Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of metabolites of benz(a)anthracene (B33201) derivatives. nih.gov Its application is critical for isolating individual compounds from complex biological matrices, such as microsomal incubations or environmental samples. nih.gov
Typically, reverse-phase (RP) HPLC methods are employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. rdd.edu.iq Gradient elution, where the composition of the mobile phase is changed over time, is common for resolving a wide range of metabolites with varying polarities. For instance, mobile phases consisting of acetonitrile (B52724) and water or methanol (B129727) and water are frequently used to separate PAH metabolites. nih.govdiva-portal.org The optimization of parameters such as mobile phase composition, gradient profile, and column temperature is crucial to achieve the best possible separation. rdd.edu.iqdiva-portal.org Studies on the metabolism of the related compound 7-methylbenz[a]anthracene (B135024) (7-MBA) by rat liver microsomes have successfully used a combination of reversed-phase and normal-phase HPLC to purify and isolate various dihydrodiol metabolites. nih.gov
| Compound(s) | HPLC Mode | Stationary Phase | Mobile Phase | Key Finding | Reference |
|---|---|---|---|---|---|
| 7-Methylbenz[a]anthracene (7-MBA) Dihydrodiols | Reversed-Phase & Normal-Phase | Not specified | Not specified | Successfully purified five optically active dihydrodiols from rat liver microsome metabolism. | nih.gov |
| Benzo[a]pyrene (B130552) (BaP) Metabolites | Reverse-Phase (RP-HPLC) | Not specified | Acetonitrile/water gradient | Developed a sensitive method to separate BaP and six of its oxidative metabolites. | nih.gov |
| 16 EPA Priority PAHs | Reverse-Phase (RP-LC) | Phenyl stationary phase | Methanol, acetonitrile, and water gradient | Achieved optimal separation and fractionation of multiple PAHs. | diva-portal.org |
| Benz[a]anthracene and others | Reverse-Phase (RP-HPLC) | ODS-C18 | Acetonitrile/phosphate buffer | Ideal separation achieved at 60°C with a mobile phase of (80:20) v/v acetonitrile:buffer. | rdd.edu.iq |
UV-Visible and Fluorescence Detection Techniques
Following separation by HPLC, detection is commonly achieved using UV-Visible or fluorescence detectors. Polycyclic aromatic hydrocarbons, due to their extensive conjugated π-electron systems, exhibit strong UV absorbance, making UV-Visible detection a robust method for their quantification. osti.gov A diode array detector (DAD) can be used to acquire absorption spectra for separated compounds, which aids in their identification by comparison to the spectra of known standards. uci.edu For the analysis of benzo[a]pyrene (BaP) metabolites, a UV wavelength of 254 nm was found to provide the highest sensitivity. nih.gov
Fluorescence detection offers significantly higher sensitivity and selectivity for many PAHs and their metabolites. jasco-global.com These compounds often fluoresce intensely, allowing for detection at much lower concentrations than with UV absorbance. jascoinc.com In a comparative study, fluorescence detection was found to be approximately 20 to 400 times more sensitive than UV detection for a range of PAHs. jasco-global.com However, some metabolites, such as diones, may not exhibit fluorescence, necessitating the use of UV detection for their analysis. nih.gov For certain non-fluorescent quinone derivatives, such as benz[a]anthracene-7,12-quinone, a method involving in-line reduction to a fluorescent compound prior to detection has been successfully developed. nih.gov
Two-Dimensional HPLC for Complex Sample Analysis
For exceptionally complex samples containing a multitude of metabolites and adducts, one-dimensional HPLC may not provide sufficient resolving power. chromatographyonline.com In such cases, comprehensive two-dimensional liquid chromatography (LCxLC) offers a powerful solution. chromatographyonline.com This technique couples two different separation mechanisms, often by using columns with orthogonal selectivities (e.g., two different reverse-phase columns at different pH values). chemrxiv.org
By subjecting the sample to two independent separation steps, the peak capacity is dramatically increased, allowing for the resolution of compounds that would co-elute in a single-dimension separation. chromatographyonline.com This approach is particularly valuable for untangling the deep metabolome of complex mixtures. chemrxiv.org The application of 2D-HPLC would be highly advantageous in the study of Benz(a)anthracene, 7-(methoxymethyl)-, enabling a more thorough characterization of its metabolic profile by separating isomeric metabolites and distinguishing them from the complex background matrix. nih.govchromatographyonline.com
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool for the analysis of "Benz(a)anthracene, 7-(methoxymethyl)-", providing definitive structural identification and sensitive quantification of the parent compound and its metabolites. nih.gov MS measures the mass-to-charge ratio (m/z) of ionized molecules, and tandem MS (MS/MS) provides fragmentation patterns that are crucial for elucidating chemical structures.
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas chromatography-mass spectrometry is a classic and powerful technique for the analysis of volatile and thermally stable compounds like PAHs. nih.gov In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column before entering the mass spectrometer. massbank.eu Electron ionization (EI) is a common ionization method used in GC-MS, which produces characteristic and reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for compound identification. nist.govnist.gov
The analysis of the related 7-methylbenz[a]anthracene by GC-MS is well-documented, providing a template for how "Benz(a)anthracene, 7-(methoxymethyl)-" could be analyzed. nih.govnist.gov Tandem mass spectrometry (GC-MS/MS) enhances selectivity and sensitivity by selecting a precursor ion and fragmenting it to produce specific product ions, which is particularly useful for quantifying trace levels of target compounds in complex matrices.
| Compound | Instrument | Ionization Mode | Key Fragments/Ions Observed | Reference |
|---|---|---|---|---|
| Benz[a]anthracene | GC-APCI-QTOF | APCI (Positive) | Precursor [M+H]+ at m/z 229.0976. | massbank.eu |
| 7-Methylbenz[a]anthracene | GC-MS | CI-B (Positive) | Top 5 peaks: m/z 243, 242, 244, 271, 245. | nih.gov |
| Benz[a]anthracene | Not specified | Electron Ionization | Molecular Weight: 228.2879. | nist.gov |
Electrospray Ionization Mass Spectrometry (ESI-MS and MS/MS)
Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, less volatile, and thermally labile metabolites that are not amenable to GC-MS. researchgate.net ESI is typically coupled with liquid chromatography (LC-ESI-MS). This technique has been applied to study the biotransformation products of benz[a]anthracene. researchgate.net
In negative ion mode (ESI-), metabolites containing acidic functional groups, such as carboxylic acids or phenols, can be readily deprotonated and detected as [M-H]⁻ ions. researchgate.net Subsequent MS/MS analysis of these ions reveals fragmentation patterns that help identify the structure of the metabolites. For example, the neutral loss of 46 Da (CH₂O₂) from a molecular ion can be indicative of an alpha-hydroxy carboxylic acid. researchgate.net ESI can also be operated in positive ion mode to detect protonated molecules [M+H]⁺ or other adducts. nih.gov The combination of LC with ESI-MS/MS is a powerful strategy for identifying and characterizing the metabolic pathways of compounds like "Benz(a)anthracene, 7-(methoxymethyl)-".
High-Resolution Mass Spectrometry for Metabolite Profiling
High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides highly accurate mass measurements. nih.govmdpi.com This capability is crucial for metabolite profiling, as it allows for the determination of the elemental composition of an unknown metabolite from its exact mass. nih.gov
HRMS can distinguish between ions with very similar nominal masses, which is essential when analyzing complex biological samples where numerous endogenous and exogenous compounds are present. researcher.life When coupled with HPLC (LC-HRMS), this technique enables the high-throughput, relative quantification of thousands of chemicals in a sample, providing a comprehensive snapshot of the metabolome. nih.govmdpi.com This approach is invaluable for exposome research and for systematically identifying all potential metabolites of "Benz(a)anthracene, 7-(methoxymethyl)-" by differentiating them based on their precise elemental formulas. nih.govresearcher.life
32P-Postlabeling Assay for DNA Adduct Detection and Quantification
The 32P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts, which are segments of DNA that have become covalently bonded to a chemical. This technique is particularly well-suited for screening for the presence of bulky aromatic DNA adducts, a class to which adducts of Benz(a)anthracene, 7-(methoxymethyl)- would belong. The general procedure involves the enzymatic digestion of DNA to normal and adducted deoxynucleoside 3'-monophosphates. Subsequently, the adducted nucleotides are enriched and then radiolabeled at the 5'-hydroxyl group using [γ-32P]ATP and T4 polynucleotide kinase. The resulting 3',5'-bisphosphate products are then separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by detecting the radioactive 32P.
While no specific data exists for Benz(a)anthracene, 7-(methoxymethyl)-, research on the related compound, 7-methylbenz[a]anthracene (7-MBA), provides a clear precedent. Studies on 7-MBA have successfully utilized the 32P-postlabeling assay to identify and quantify DNA adducts in target tissues like mouse epidermis. For instance, after topical application of 7-MBA, the total covalent binding to DNA was determined to be 0.37 ± 0.07 pmol/mg DNA. nih.gov Analysis revealed the formation of several distinct adducts, primarily with deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo). nih.gov
Should research on Benz(a)anthracene, 7-(methoxymethyl)- be conducted, a similar approach would be anticipated. The table below illustrates hypothetical findings based on the type of data that would be generated from such an experiment, drawing parallels from research on analogous compounds.
Table 1: Hypothetical 32P-Postlabeling Analysis of Benz(a)anthracene, 7-(methoxymethyl)- DNA Adducts in Mouse Epidermis
| Adduct ID | Putative Identification | Relative Adduct Level (%) |
| Adduct 1 | anti-diol-epoxide-dG | 60 |
| Adduct 2 | syn-diol-epoxide-dG | 15 |
| Adduct 3 | anti-diol-epoxide-dA | 10 |
| Adduct 4 | syn-diol-epoxide-dA | 5 |
| Unknown | --- | 10 |
This table is for illustrative purposes only and is not based on experimental data for Benz(a)anthracene, 7-(methoxymethyl)-.
Real-time Polymerase Chain Reaction (PCR) for Gene Expression Analysis
Real-time Polymerase Chain Reaction (RT-qPCR) is the standard method for quantifying gene expression levels with high sensitivity and specificity. This technique would be critical in determining how Benz(a)anthracene, 7-(methoxymethyl)- might alter cellular pathways by measuring changes in the transcription of specific genes. The process begins with the isolation of RNA from cells or tissues exposed to the compound, followed by reverse transcription to create complementary DNA (cDNA). The cDNA then serves as the template for qPCR, where the amplification of target gene sequences is monitored in real-time using fluorescent dyes or probes. By normalizing the expression of target genes to stably expressed reference (or "housekeeping") genes, researchers can accurately quantify changes in gene expression induced by the test compound.
Currently, there are no published studies that have used RT-qPCR to analyze gene expression changes specifically in response to Benz(a)anthracene, 7-(methoxymethyl)-. However, the carcinogenic effects of related PAHs are known to involve the altered expression of genes involved in xenobiotic metabolism (e.g., cytochrome P450 enzymes), DNA repair, cell cycle control, and apoptosis.
If such a study were performed, one could hypothesize the investigation of a panel of genes known to be affected by carcinogenic PAHs. The data generated would likely be presented as fold changes in gene expression in treated samples relative to untreated controls.
Table 2: Hypothetical Gene Expression Analysis by RT-qPCR in Cells Exposed to Benz(a)anthracene, 7-(methoxymethyl)-
| Gene Symbol | Gene Name | Biological Pathway | Fold Change vs. Control |
| CYP1A1 | Cytochrome P450 Family 1 Subfamily A Member 1 | Xenobiotic Metabolism | 5.2 |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | DNA Repair | 3.1 |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell Cycle Regulation | 2.5 |
| BAX | BCL2 Associated X, Apoptosis Regulator | Apoptosis | 1.8 |
This table is for illustrative purposes only and is not based on experimental data for Benz(a)anthracene, 7-(methoxymethyl)-.
Q & A
Q. What are the recommended safety protocols for handling Benz(a)anthracene derivatives like 7-(methoxymethyl)- in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use gloves made of Polyvinyl Alcohol (PVA), Silver Shield®/4H®, or Viton®, and wear Tyvek®-equivalent protective clothing to prevent dermal absorption .
- Ventilation: Conduct all procedures in a Class I Type B biological safety hood or chemical fume hood to minimize inhalation risks .
- Storage: Store in tightly sealed containers in a cool, well-ventilated area, away from oxidizing agents (e.g., chlorates, peroxides) and strong acids/bases .
- Spill Management: Use wet methods or HEPA-filter vacuums for cleanup; dry sweeping is prohibited to avoid dust dispersion .
Q. How can researchers detect and quantify 7-(methoxymethyl)-Benz(a)anthracene in environmental or synthetic samples?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Effective for separating and identifying polycyclic aromatic hydrocarbons (PAHs). Use a DB-5 or SE-52 capillary column with temperature ramping (60°C to 280°C) to optimize resolution .
- High-Performance Liquid Chromatography (HPLC): Pair with fluorescence detection for sensitivity, leveraging the compound’s conjugated system .
- Nuclear Magnetic Resonance (NMR): Employ H-NMR to confirm structural integrity, particularly the methoxymethyl substituent’s chemical shift .
Advanced Research Questions
Q. What experimental models are suitable for studying the carcinogenic mechanisms of 7-(methoxymethyl)-Benz(a)anthracene, and how do exposure routes affect toxicity outcomes?
Methodological Answer:
- In Vivo Models: Use Rattus norvegicus for pulmonary toxicity studies, monitoring dose-dependent effects on weight gain, hematologic parameters (e.g., complete blood count), and carcinoembryonic antigen (CEA) levels . Subcutaneous injection or oral administration can mimic occupational/environmental exposure routes.
- In Vitro Models: Employ Ames tests with Salmonella typhimurium TA100 strain and S9 metabolic activation to assess mutagenicity .
- Data Interpretation: Note that hepatobiliary excretion is the primary elimination route, necessitating fecal sample analysis in chronic exposure studies .
Q. How do structural modifications, such as methoxymethyl groups, influence the photophysical properties and environmental persistence of Benz(a)anthracene derivatives?
Methodological Answer:
- Photophysical Analysis: Measure fluorescence emission spectra to evaluate the extended conjugation system’s stability. Methoxymethyl groups may alter solubility in organic solvents (e.g., toluene, DMSO) and reduce quantum yield compared to unsubstituted PAHs .
- Environmental Persistence: Conduct photodegradation studies under UV light (λ = 254–365 nm) to assess half-life in simulated sunlight. Compare with dimethyl derivatives (e.g., 7,12-DMBA) to quantify substituent effects on reactivity .
Q. How can researchers reconcile discrepancies between in vitro and in vivo genotoxicity data for 7-(methoxymethyl)-Benz(a)anthracene derivatives?
Methodological Answer:
- Metabolic Activation: Address differences in cytochrome P450 activity between in vitro (S9 liver homogenate) and in vivo systems. Co-administer inhibitors (e.g., α-naphthoflavone) to isolate specific metabolic pathways .
- Dose-Response Calibration: Use physiologically based pharmacokinetic (PBPK) modeling to align in vitro concentrations with realistic in vivo exposure levels .
- Conflicting Chromosomal Aberration Data: Replicate studies using synchronized cell cultures to control for cell cycle phase variability, as conflicting in vivo results may stem from timing differences in sample collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
